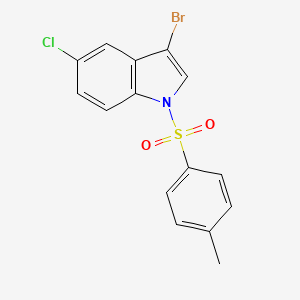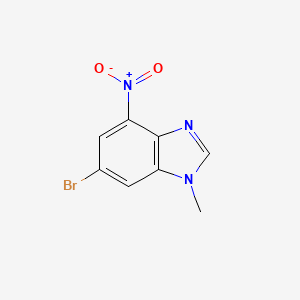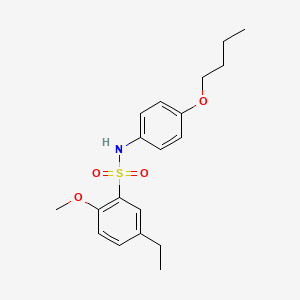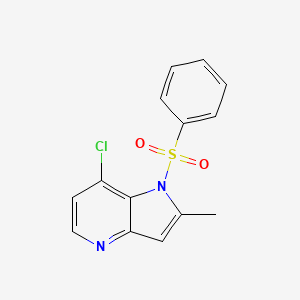
1-Benzenesulfonyl-7-chloro-2-methyl-4-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is of interest due to its unique structure, which combines a benzenesulfonyl group with a pyrrolo[3,2-b]pyridine core, potentially offering diverse applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires the use of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to drive the reaction to completion . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium or copper catalysts, strong bases, and mild oxidants. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to antibacterial, antitumor, and antiviral effects, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine can be compared with other sulfonamide derivatives, such as:
1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atom.
1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H11ClN2O2S |
|---|---|
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-7-chloro-2-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-9-13-14(12(15)7-8-16-13)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
DSPZYTKDSNAGFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=CC(=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B15123162.png)
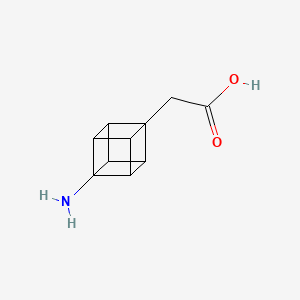
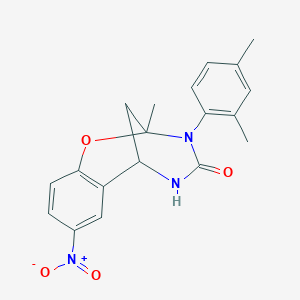
![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)
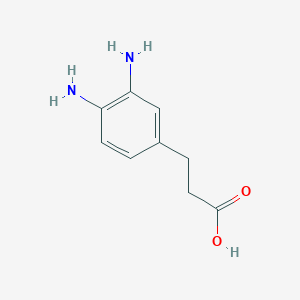
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
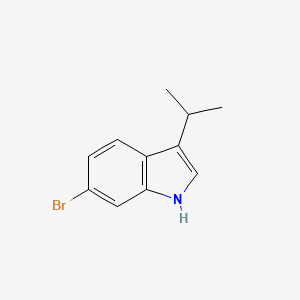
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
